Kinase Binding Profile: SRC Preferentially Engaged Over ABL1, PRKDC, and PIK3CA
Among the kinases for which binding affinity data are annotated in ChEMBL via ZINC, the target compound displays the highest affinity for proto-oncogene tyrosine-protein kinase SRC (pKi = 7.34 ± 0.45, equivalent to approximately 46 nM), compared to ABL1 (pKi = 6.32 ± 0.38, ~479 nM), PRKDC (pKi = 6.21 ± 0.38, ~617 nM), and PIK3CA (pKi = 5.04 ± 0.31, ~9.1 μM) [1]. This represents a >10-fold selectivity window for SRC over ABL1 and PRKDC, and approximately 200-fold over PIK3CA. The N4-(2-methoxyethyl) substituent, a hydrogen-bond-capable flexible ether chain, is distinct from the aryl or piperazine N4 substituents found in many comparator pteridine-2,4-diamines such as N4-(2,5-dimethylphenyl)-N2-(4-fluorophenyl)pteridine-2,4-diamine, and may contribute to differential hinge-region interactions that favor SRC.
| Evidence Dimension | Kinase binding affinity (pKi) |
|---|---|
| Target Compound Data | SRC pKi = 7.34; ABL1 pKi = 6.32; PRKDC pKi = 6.21; PIK3CA pKi = 5.04 |
| Comparator Or Baseline | Intra-compound selectivity: SRC vs. ABL1 (ΔpKi = 1.02), SRC vs. PRKDC (ΔpKi = 1.13), SRC vs. PIK3CA (ΔpKi = 2.30) |
| Quantified Difference | SRC affinity approximately 10× higher than ABL1/PRKDC; approximately 200× higher than PIK3CA |
| Conditions | ChEMBL-curated in vitro kinase binding assays; individual observation count = 1 per target (data sourced from ZINC annotations) |
Why This Matters
A researcher requiring a pteridine-based probe with preferential SRC engagement over off-target kinases ABL1 and PRKDC should select this compound over less selective pteridine-2,4-diamine analogs.
- [1] ZINC Database. ZINC000008581921 – Gene-level activity summary: SRC pKi 7.34, ABL1 pKi 6.32, PRKDC pKi 6.21, PIK3CA pKi 5.04 (ChEMBL-derived). https://zinc.docking.org/substances/ZINC000008581921/activities/ View Source
